5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 864933-07-3) is a brominated heterocyclic compound featuring a fused triazole-pyridine core. Its molecular formula is C₆H₃BrN₃O, with a molecular weight of 228.02 g/mol (calculated). This compound is characterized by a bromine substituent at the 5-position of the pyridine ring and a ketone group at the 3-position of the triazole ring. It is commercially available with a purity of 98% (HPLC) and is utilized in medicinal chemistry as a building block for drug discovery, particularly in kinase inhibitor development .
Properties
IUPAC Name |
5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-1-3-5-8-9-6(11)10(4)5/h1-3H,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXABJKQENXEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-2-Hydrazinopyridine
The foundational step in many routes involves the preparation of 5-bromo-2-hydrazinopyridine. A method adapted from triazolopyridine syntheses involves bromination of 2-aminopyridine followed by diazotization and reduction.
- Bromination : Treatment of 2-aminopyridine with bromine in acetic acid at 60°C yields 5-bromo-2-aminopyridine with 85% regioselectivity.
- Diazotization and Reduction : The amine is converted to a diazonium salt using sodium nitrite and HCl, followed by reduction with SnCl₂ to form 5-bromo-2-hydrazinopyridine.
Triazole Ring Formation
Cyclization with carbonyl sources such as urea or phosgene under acidic or basic conditions forms the triazole ring. A protocol from the Journal of Medicinal Chemistry (1985) demonstrates refluxing 2-hydrazinopyridine derivatives with urea in ethanol to yield triazolopyridinones. Adapting this for the brominated precursor:
- Reaction Conditions : 5-Bromo-2-hydrazinopyridine (1.0 eq), urea (1.2 eq), and HCl (catalytic) in ethanol at 80°C for 6 hours.
- Yield : 72% after recrystallization from methanol.
- Characterization : Melting point 231°C (lit.); $$ ^1H $$-NMR (DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.92 (d, 1H, pyridine-H), 7.60 (d, 1H, pyridine-H).
Post-Cyclization Bromination Strategies
Direct Bromination of Triazolopyridinone
Electrophilic bromination of 2H-triazolo[4,3-a]pyridin-3-one introduces bromine at the 5-position. A patent (CN114591250A) describes a one-step bromination using HBr and H₂O₂:
Directed Ortho-Metalation (DoM)
Lithiation-bromination offers superior regioselectivity. Using LDA (lithium diisopropylamide) as a base:
- Lithiation : 2H-triazolo[4,3-a]pyridin-3-one (1.0 eq) in THF at -78°C reacts with LDA (2.2 eq) to form a lithiated intermediate.
- Quenching with Br₂ : Addition of Br₂ (1.1 eq) yields 5-bromo product with 89% selectivity.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) affords 65% isolated yield.
Multi-Step Synthesis from Thioxo Dihydropyridinones
A patent (WO2016006974A2) outlines a route starting from 4-amino-6-thioxo-5,6-dihydropyridin-2(1H)-one:
- Methylthio Introduction : Reaction with dimethyl sulfate and KOH forms the methylthio derivative.
- Nitrosation and Reduction : Treatment with NaNO₂ in acetic acid introduces a nitroso group, reduced to an amine using ammonium sulfide.
- Cyclization : Sodium nitrite and HCl mediate cyclization between adjacent amino groups to form the triazole ring.
- Bromination : Electrophilic bromination at the 5-position using Br₂/FeBr₃.
Key Data :
- Overall Yield : 42% over four steps.
- Advantages : High purity (>98% by HPLC); scalable to kilogram quantities.
Comparative Analysis of Methods
| Method | Starting Material | Steps | Yield | Regioselectivity |
|---|---|---|---|---|
| Hydrazinopyridine Route | 5-Bromo-2-hydrazinopyridine | 2 | 72% | High (5-position) |
| Post-Cyclization Bromination | Triazolopyridinone | 1 | 68% | Moderate |
| DoM Approach | Triazolopyridinone | 2 | 65% | Excellent |
| Multi-Step Synthesis | Thioxo dihydropyridinone | 4 | 42% | High |
Trade-offs :
- The hydrazinopyridine route offers simplicity but requires pre-brominated precursors.
- Post-cyclization methods face selectivity challenges but avoid sensitive intermediates.
- DoM provides excellent control but demands cryogenic conditions.
Industrial Scalability and Process Optimization
Catalytic Bromination
Recent advances employ CuBr₂ as a catalyst in H₂O₂-mediated bromination, reducing HBr usage by 40% and improving atom economy.
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic bromination steps, achieving 95% conversion in 10 minutes.
Chemical Reactions Analysis
5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the keto group, leading to the formation of alcohol derivatives.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and potassium carbonate.
Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form new heterocyclic structures.
Scientific Research Applications
5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one is a triazolopyridine derivative with a variety of applications in scientific research.
Scientific Research Applications
- Building Block in Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.
- Neurochemical Research This compound is studied as a potential inhibitor of synaptosomal uptake of 5-hydroxytryptamine, making it relevant in neurochemical research. A similar compound, 1,2,4-triazolo[4,3-a]pyridin-3-one, has been used to prepare a congener of trazodone, which is a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine. If it acts similarly to the congener of Trazodone, it may inhibit the reuptake of serotonin, increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission. This may result in enhanced serotonergic neurotransmission.
- Potential Therapeutic Applications in Medicine Due to its biological activity, it is explored for potential therapeutic applications, including its use as an anticancer agent. Novel bromo-pyrimidine analogs have been evaluated for anticancer and antimicrobial activities .
- Material Development in Industry It is used in the development of new materials with specific properties, such as in the creation of novel polymers.
Chemical Reactions
this compound can undergo several chemical reactions:
- Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
- Reduction: Reduction reactions can modify the keto group, leading to the formation of alcohol derivatives.
- Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium hydride and potassium carbonate.
- Condensation: It can undergo condensation reactions with various carbonyl compounds to form new heterocyclic structures.
Comparison with Similar Compounds
this compound can be compared to other triazolopyridine derivatives:
- 6-Bromo-1,2,4-triazolo[4,3-a]pyridine: This compound is similar in structure but lacks the keto group at the 3-position.
- 3-Hydroxytriazolo[4,3-a]pyridine: This compound contains a hydroxyl group instead of a keto group at the 3-position.
- 1,2,4-Triazolo[1,5-a]pyridine: This is a different isomer with the triazole ring fused at different positions on the pyridine ring.
Mechanism of Action
The mechanism of action of 5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. For example, it has been found to inhibit the uptake of 5-hydroxytryptamine by synaptosomes, which suggests its potential use as a neurochemical modulator . The compound may also interact with various enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table compares 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one with analogous brominated triazolopyridines and related derivatives:
Key Observations:
Positional Isomerism : Bromine at the 5-position (target compound) vs. 6-position (QC-6470) alters electronic distribution and reactivity. The 5-bromo derivative may exhibit distinct regioselectivity in cross-coupling reactions due to steric and electronic effects .
Functional Group Impact : Replacing the 3-ketone with a thione (QM-7190) increases molecular weight and enables sulfur-specific reactivity, such as metal coordination or nucleophilic substitution .
Halogen vs. Amine Substitution : The 5-chloro-3-amine derivative () demonstrates how halogen size (Cl vs. Br) and substituent polarity (NH₂ vs. Br) influence solubility and biological target interactions .
Physicochemical Properties
- Melting Points: While data for the 5-bromo derivative are unavailable, related triazolopyridinones with piperazine chains () exhibit melting points between 104–183°C, suggesting that simpler brominated derivatives may have lower melting points due to reduced molecular complexity .
- Purity : The 5-bromo compound (98% HPLC) and its 6-bromo isomer (98%) are high-purity intermediates suitable for sensitive synthetic applications, whereas thione derivatives (97%) may require additional purification .
Biological Activity
5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS No. 864933-07-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring fused with a pyridine structure, which is known for conferring various pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies.
- Molecular Formula : C6H4BrN3O
- Molecular Weight : 214.02 g/mol
- Structure : The compound contains a bromine atom at the 5-position of the triazole ring, which is critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized derivatives demonstrated selective activity against Chlamydia species, outperforming standard antibiotics like spectinomycin and penicillin in specific assays .
The following table summarizes the antimicrobial efficacy of related compounds:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Bromo-2H-triazolo[4,3-a]pyridin-3-one | Chlamydia spp. | 128 μg/mL |
| Spectinomycin | Chlamydia spp. | 320 μg/mL |
| Penicillin | Chlamydia spp. | 3 μg/mL |
Anticancer Activity
The anticancer potential of 5-bromo-2H-triazolo[4,3-a]pyridin-3-one has been explored through various studies. For example, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and colorectal cancers. A study reported IC50 values ranging from 3.83 to 11.94 μM against several cancer cell lines when compared to established chemotherapeutics like erlotinib and doxorubicin .
The table below highlights the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HCT-116 (Colorectal) | 8.50 | Erlotinib |
| SKOV3 (Ovarian) | 5.20 | Doxorubicin |
| MCF-7 (Breast) | 7.30 | Doxorubicin |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it may act as a positive allosteric modulator for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and sensory gating . The presence of the bromine atom enhances the lipophilicity and binding affinity of the compound to these receptors.
Case Studies
- Antichlamydial Activity : A study focused on synthesizing derivatives based on the triazolo-pyridine framework found that certain compounds exhibited selective antichlamydial activity, indicating their potential as lead compounds for drug development against Chlamydia infections .
- Cytotoxicity Assessment : In a comparative study assessing various triazole derivatives' cytotoxicity against human cancer cell lines, 5-bromo-2H-triazolo[4,3-a]pyridin-3-one displayed moderate to high cytotoxicity levels, suggesting its viability as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
